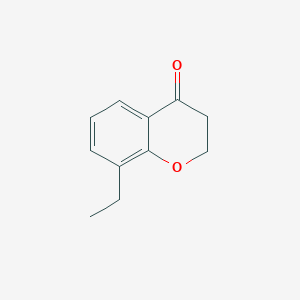

8-ethyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-ethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQXQLMMLFHILC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=O)CCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Ethyl 3,4 Dihydro 2h 1 Benzopyran 4 One and Its Analogues

Classical Approaches to the 3,4-Dihydro-2H-1-benzopyran-4-one Core

The construction of the chromanone framework relies on several established reaction pathways. These methods typically involve the formation of a key carbon-carbon or carbon-oxygen bond to close the heterocyclic ring.

Cyclization Reactions (e.g., from phenols and aldehydes)

Intramolecular cyclization reactions are a direct and common method for synthesizing the chromanone core. One such approach involves the reaction of phenols with unsaturated acids or their derivatives. For instance, the reaction of a phenol with an α,β-unsaturated aldehyde can lead to the formation of the chromanone skeleton. This process often proceeds via an initial Michael addition of the phenolic oxygen to the unsaturated system, followed by an intramolecular cyclization and dehydration sequence.

Another powerful cyclization strategy involves the electrophilic cyclization of substituted propargylic aryl ethers. nih.govorganic-chemistry.orgnih.govacs.org This method utilizes electrophiles like iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) to induce the cyclization of the ether, producing 3,4-disubstituted 2H-benzopyrans in good yields under mild conditions. nih.govorganic-chemistry.orgnih.govacs.org This approach is noted for its tolerance of various functional groups, including methoxy (B1213986), alcohol, aldehyde, and nitro groups. nih.govorganic-chemistry.orgnih.gov

Friedel-Crafts Acylation Followed by Condensation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a reliable route to aryl ketones, which are key intermediates in chromanone synthesis. organic-chemistry.orgnih.gov This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org For the synthesis of chromanones, a phenol can be acylated with a suitable acylating agent, followed by an intramolecular condensation to form the heterocyclic ring.

This electrophilic aromatic substitution allows for the synthesis of monoacylated products, as the resulting ketone is deactivated towards further substitution. organic-chemistry.org The versatility of this method is demonstrated in its application to a wide range of aromatic substrates and acylating agents. nih.gov

Table 1: Examples of Catalysts and Reagents in Friedel-Crafts Acylation

| Catalyst/Reagent | Substrate | Product Type | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Arene and Acyl Chloride/Anhydride | Monoacylated Product | organic-chemistry.org |

| Polyphosphoric acid | Benzene (B151609) Derivatives | Varied Ketones | beilstein-journals.org |

| Triflic acid | Arenes and Amides | Aromatic Ketones | nih.gov |

| ZSM-5 | Phenols and Acetic Acid | p-Hydroxyacetophenone | bcrec.id |

Aldol Condensation Strategies (e.g., using dihydroxy acetophenones and ketones)

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that is widely used in the synthesis of chromanones. libretexts.org This strategy typically involves the reaction of a 2'-hydroxyacetophenone with an aldehyde or ketone in the presence of a base. nih.gov The reaction proceeds through a crossed aldol condensation, where the enolate of the acetophenone attacks the carbonyl group of the aldehyde or ketone. This is followed by an intramolecular oxa-Michael addition to close the ring and form the chroman-4-one structure. nih.gov

Microwave-assisted aldol condensations have been shown to be an efficient one-step procedure for the synthesis of substituted chroman-4-one derivatives. nih.gov This method is particularly useful for generating a library of analogues for structure-activity relationship studies. nih.govgu.se The Claisen-Schmidt reaction, a specific type of crossed aldol condensation between a ketone and an aryl aldehyde, is also applicable for the synthesis of the α,β-unsaturated precursors to chromanones. libretexts.org

Table 2: Aldol Condensation Approaches to Chromanones

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| 2'-hydroxyacetophenones and aldehydes | Diisopropylamine (DIPA), Microwave | 2-Alkyl-chroman-4-ones | nih.gov |

| Dihydroxyacetone derivatives and aldehydes | TiCl₄ | syn/anti Aldol Products | researchgate.net |

| Ketones and Aryl Aldehydes (Claisen-Schmidt) | Base | α,β-Unsaturated Ketones | libretexts.org |

Reduction and Dehydration Routes from Pyrone Systems

Chroman-4-ones can be synthesized from their unsaturated counterparts, chromones, through reduction of the C2-C3 double bond. researchgate.net A variety of reducing agents and catalytic systems have been employed for this transformation, including catalytic hydrogenation over palladium, platinum, or Raney nickel. researchgate.net Other methods include transfer hydrogenation, homogeneous hydrogenation, and reduction with complex metal hydrides like sodium borohydride, often in the presence of a catalyst such as cobalt(II) porphyrins. researchgate.net

While effective, some of these reduction methods can suffer from drawbacks such as harsh reaction conditions, the formation of product mixtures, and low yields. researchgate.net Subsequent to reduction, if a hydroxyl group is present, a dehydration step can be employed to yield a chromene, which can then be further manipulated. For example, dehydration of a chroman-4-ol can be achieved using a catalytic amount of p-toluenesulfonic acid. acs.org

Grignard Reactions for Pyrone Ring Construction

Grignard reagents, with their strong nucleophilic carbon atom, are powerful tools for carbon-carbon bond formation. leah4sci.com In the context of chromanone synthesis, Grignard reagents can be used to introduce substituents to the pyrone ring or to construct the ring itself. The reaction of a Grignard reagent with a carbonyl compound, such as an aldehyde or ketone, is a fundamental step in many multi-step syntheses. chemguide.co.uk

The formation of the Grignard reagent itself requires anhydrous conditions, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF), where magnesium metal reacts with an alkyl or aryl halide. leah4sci.comlibretexts.org The resulting organomagnesium halide can then be reacted with a suitable electrophile to build the carbon skeleton of the target chromanone. For example, a Grignard reagent could add to an ester, which after a second addition and subsequent workup, can form a tertiary alcohol. mnstate.edu

Claisen Rearrangement Approaches from Propargyl Ethers of Phenols

The Claisen rearrangement is a mnstate.edumnstate.edu-sigmatropic rearrangement that has been effectively utilized in the synthesis of benzopyrans. nsf.govorganic-chemistry.org Specifically, the aromatic Claisen rearrangement of aryl propargyl ethers provides a pathway to the chromene skeleton, which can be a precursor to chromanones. rsc.org The reaction is thermally initiated and proceeds through a concerted pericyclic mechanism. youtube.com

The rearrangement of an aryl propargyl ether leads to an allenyl cyclohexadienone intermediate. This intermediate can then undergo a series of transformations, including tautomerization and electrocyclization, to yield the final benzopyran product. nsf.gov The regioselectivity of the initial rearrangement is influenced by the substitution pattern on the aromatic ring. nsf.gov This method has proven to be a valuable route for accessing the core structures of various natural products. nsf.gov

Targeted Synthesis of 8-Ethyl-3,4-dihydro-2H-1-benzopyran-4-one

A plausible and targeted synthesis for this compound would likely involve an intramolecular cyclization reaction. A common strategy is the Friedel-Crafts acylation of a substituted phenol. In this case, the synthesis could potentially start from 3-(2-ethylphenoxy)propanoic acid. The ethyl group is already in the desired position on the phenol ring. This precursor, when treated with a strong acid or a Lewis acid catalyst, would undergo cyclization to form the target chromanone ring system. Polyphosphoric acid (PPA) is a frequently used reagent for such cyclizations, driving the reaction to completion by promoting the formation of the ketone.

Another established route involves the reaction of a substituted phenol with an α,β-unsaturated acid or ester, such as acrylic acid, followed by cyclization. For the target compound, 2-ethylphenol would be the starting material. The reaction with acrylic acid would form an intermediate that can then be cyclized under acidic conditions to yield the dihydrobenzopyranone structure.

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of complex organic molecules relies on the efficient preparation of key intermediates. For chromanones, these often include carboxylic acid derivatives and functionalized precursor moieties that allow for the introduction of various substituents.

3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids are crucial intermediates for a range of pharmaceuticals and other biologically active molecules. google.comnih.gov A high-yield, two-step method for their preparation has been developed, which is suitable for large-scale production. google.com This process involves the reaction of a phenol compound with a γ-butyrolactone compound in the presence of a base to create an intermediate. google.com This intermediate then undergoes an acid-catalyzed ring-closing reaction to efficiently produce the desired 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. google.com This method is noted for its reasonable design, simple steps, and cost-effectiveness. google.com

For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, an intermediate for the antihypertensive agent Nebivolol, involves a six-step process. researchgate.net This synthesis starts with 4-fluorophenol and proceeds through esterification, rearrangement, acylation, cyclization, hydrolysis, and finally hydrogenation to yield the target compound. researchgate.net A key step in this sequence is the transformation of 4-fluoro-2-acetyl phenol into 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid using diethyloxalate, which accomplishes acylation, cyclization, and hydrolysis in a single step. researchgate.net

The synthesis of the chromanone core is fundamental to accessing a wide variety of derivatives. Classical methods often employ acidic conditions for the intramolecular condensation of precursors, which can be obtained through a Baker-Venkataraman rearrangement or a Claisen ester condensation. ijrpc.com More modern approaches have sought to use milder conditions. For instance, the Vilsmeier-Haack reaction, using a formylating reagent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be used to synthesize 3-formyl benzopyran-4-ones from substituted ortho-hydroxy acetophenones. nih.gov These 3-formyl derivatives are versatile precursors for further functionalization.

Domino reactions, also known as cascade reactions, offer an efficient route to complex molecules in a single step. beilstein-journals.org For chromones, these can involve a 1,4-addition followed by an aldol reaction or a Knoevenagel condensation to build highly substituted structures. beilstein-journals.org

Interactive Data Table: Chromanone Synthesis Precursors

| Starting Material | Reagent(s) | Product | Reference |

| Phenol, γ-Butyrolactone | Base, then Acid Catalyst | 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acid | google.com |

| 4-Fluorophenol | Acetic anhydride, AlCl₃, Diethyloxalate, H₂/Pd-C | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | researchgate.net |

| o-Hydroxy Acetophenones | POCl₃, DMF | 3-Formyl Benzopyran-4-ones | nih.gov |

| Chromones | Activated Carbonyl Compounds, DBU | Substituted Polycyclic Systems | beilstein-journals.org |

Advanced Synthetic Strategies for Dihydrobenzopyranone Derivatives

To create diverse libraries of dihydrobenzopyranone derivatives for applications in drug discovery and materials science, more advanced and versatile synthetic methods are employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become indispensable in organic synthesis. researchgate.netmdpi.comsigmaaldrich.comyoutube.com These reactions allow for the introduction of a wide array of substituents onto the benzopyran ring system with high chemoselectivity and under mild conditions. researchgate.net

For instance, a broad range of flavanones (a related class of compounds) can be synthesized by a palladium-catalyzed dehydrogenation of chromanones, followed by an arylation reaction with arylboronic acids. organic-chemistry.org The Heck-Matsuda reaction, which uses arenediazonium salts, has been employed to synthesize coumarin- and flavonoid-chalcone hybrids from 8-allylcoumarins and flavonoids. nih.gov The choice of palladium catalyst and ligands is crucial for the success and selectivity of these reactions. sigmaaldrich.com

Interactive Data Table: Palladium-Catalyzed Reactions for Benzopyran Derivatives

| Reaction Type | Coupling Partners | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Aryl Halide, Organoboron Compound | Pd(0) complex | Biaryl Derivatives | mdpi.com |

| Heck-Matsuda | Arene Diazonium Salt, 8-Allylcoumarin | Pd(0) catalyst | Coumarin-Chalcone Hybrids | nih.gov |

| Arylation | Chromanone, Arylboronic Acid | Palladium catalyst | Flavanones | organic-chemistry.org |

| Sonogashira | Aryl Halide, Terminal Alkyne | Pd(0) complex, Cu(I) co-catalyst | Aryl-Alkynes | mdpi.com |

Chemo-enzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and stereoselective synthetic routes. nih.gov Enzymes can perform highly specific transformations under mild conditions, which can be difficult to achieve with traditional chemical methods. nih.govfrontiersin.org

This approach has been used to synthesize optically active phenolic 3,4-dihydropyridin-2-ones, where the key step is a lipase-catalyzed hydrolysis to achieve high enantiomeric excess. rsc.org These intermediates can then be converted into other valuable pharmaceutical building blocks. rsc.org In the synthesis of propenylbenzene derivatives, a two-step chemo-enzymatic method involves a lipase-catalyzed epoxidation followed by microbial oxidation to produce hydroxy ketones. frontiersin.orgresearchgate.net This integration of enzymatic steps allows for the synthesis of complex natural products and their analogues. nih.govnih.gov While specific examples for this compound are not detailed, the principles of chemo-enzymatic synthesis are broadly applicable to this class of compounds for creating chiral centers or performing selective oxidations.

One-Pot Synthetic Procedures for Benzopyran Derivatives

A common strategy involves the condensation of a phenol derivative, an aldehyde, and an active methylene compound. For instance, benzopyrano-pyrimidine derivatives have been synthesized through a one-pot condensation of salicylaldehyde derivatives, piperidine/morpholine, and malononitrile, catalyzed by p-toluenesulfonic acid (PTSA). nih.gov This method is noted for its high yields and straightforward experimental procedure. nih.gov Another approach describes the tandem reaction of organobase-catalyzed Michael addition of a 1,3-dicarbonyl compound to chromone-3-carboxylic acid. This leads to decarboxylation, pyran-4-one ring opening, and subsequent ring closure to form novel benzopyran-4-ones. nih.gov

Environmentally friendly protocols have also been developed, using catalysts like ammonium acetate with water as a solvent, or even solvent-less conditions, to synthesize pyranobenzopyrans from 4-hydroxycoumarin, aldehydes, and malononitrile. researchgate.net These methods are efficient in terms of both time and yield. researchgate.net

Below is a table summarizing various one-pot synthetic approaches for benzopyran-related structures.

| Starting Materials | Catalyst | Key Features | Resulting Core Structure |

| Salicylaldehyde, Malononitrile, Piperidine/Morpholine | p-Toluenesulfonic acid (PTSA) | High yields, short reaction times | Benzopyrano-pyrimidine |

| Chromone-3-carboxylic acid, 1,3-Dicarbonyl compounds | Organobase | Tandem Michael addition-cyclization | Benzopyran-4-one |

| 4-Hydroxycoumarin, Aldehyde, Malononitrile | Ammonium acetate | Environmentally friendly (water solvent) | Pyranobenzopyran |

| Hydroxycoumarins, Active methylene esters | Base catalyst | Solvent-free conditions | Pyranobenzopyran |

Solid-Phase Parallel Synthesis of Benzopyran Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the combinatorial generation of large, drug-like small molecule libraries. acs.org This methodology has been extensively applied to the benzopyran scaffold to create diverse collections of compounds for high-throughput screening. acs.orgacs.org The synthesis is carried out on a polymer support, which facilitates purification as excess reagents and by-products can be simply washed away.

Several strategies have been developed for the solid-phase synthesis of benzopyran libraries. One approach involves immobilizing a benzopyran precursor onto a resin and then performing various chemical transformations to introduce diversity. For example, a 2,000-member library of 6-alkylamino-2-(functionalized-aminomethyl)-2H-1-benzopyrans was prepared using this method. acs.org The synthesis began with an Fmoc-protected benzopyran amine attached to a solid support, followed by diversification steps including reactions with alkyl halides, acid halides, sulfonyl chlorides, and isocyanates. mdpi.com

Another example is the synthesis of 8-substituted 2H-benzopyrans developed for the discovery of potent COX-2 inhibitors. acs.org This solid-phase parallel synthetic approach allowed for the rapid generation and optimization of derivatives. acs.org The versatility of SPOS enables the construction of mono-, di-, and trisubstituted benzopyran derivatives, as well as more complex ring-fused systems like benzopyranopyrazoles. acs.org

Catalytic Methodologies (e.g., Rh(III)-catalyzed, Palladium(II)-catalyzed, Copper-free Palladium-catalyzed)

Modern organic synthesis relies heavily on transition metal catalysis to achieve transformations that would otherwise be difficult. Several catalytic systems have been employed for the synthesis of benzopyran rings.

Rh(III)-catalyzed Synthesis: Rhodium catalysis has enabled novel pathways to benzopyran derivatives. One such method is the transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols. acs.org This reaction proceeds through the generation of an α-imino rhodium carbenoid and an o-quinone methide, which then form a carbonyl ylide intermediate that undergoes 6π-electrocyclization to furnish the benzopyran structure. acs.org This methodology tolerates a wide range of functional groups and can be used for one-pot transformations. acs.org Another approach involves a 1,4-Rh(III) migration in the cyclization of 1,3-enynes to form the benzopyran framework. researchgate.net

Palladium(II)-catalyzed Synthesis: Palladium(II) catalysts are effective for C-H alkenylation reactions to form benzopyrans. acs.org For example, 2-aryl-3-hydroxy-2-cyclohexenones can react with terminal alkenes in the presence of a Pd(II) catalyst to yield benzopyran structures. acs.org Palladium(II) complexes featuring benzopyran derivative ligands have also been synthesized and characterized, indicating the interaction between this metal center and the benzopyran scaffold. griffith.edu.au

Copper-free Palladium-catalyzed Synthesis: The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key reaction in organic synthesis. mdpi.com While traditionally requiring a copper co-catalyst, concerns over copper contamination in pharmaceutical applications have driven the development of copper-free versions. nih.gov Copper-free Sonogashira reactions, catalyzed by palladium, have been successfully used to synthesize a variety of compounds, including acetylene-substituted isoindoline nitroxides. nih.gov This methodology is robust and suitable for generating a wide range of aryl-alkyne frameworks that can be precursors to or incorporated into benzopyran structures. nih.gov These reactions can be designed using two different palladium catalysts that work synergistically, one activating the aryl halide and the other the terminal alkyne, allowing the reaction to proceed at room temperature with low catalyst loading. nih.gov

Asymmetric Synthesis Approaches (e.g., Asymmetric Michael Reaction)

The development of asymmetric methods is crucial for producing enantiomerically pure compounds, which is often a requirement for therapeutic agents. The asymmetric Michael reaction is a powerful C-C bond-forming reaction that has been applied to the synthesis of chiral benzopyrans. researchgate.net

One notable example is the catalytic asymmetric aza-Michael-Michael addition cascade of anilines to nitroolefin enoates. organic-chemistry.org This reaction, facilitated by chiral bifunctional thiourea catalysts, provides an efficient route to polysubstituted chiral 4-aminobenzopyrans. organic-chemistry.orgmdpi.com The process constructs three consecutive stereocenters in a single operation with high yields and excellent stereoselectivities. mdpi.com The catalyst activates the reactants through multiple hydrogen-bonding interactions while its basic site activates the nucleophile. researchgate.net This enantioselective domino reaction demonstrates a mild and efficient approach to creating stereochemically complex benzopyran analogues. organic-chemistry.org

The following table outlines the key aspects of this asymmetric approach.

| Reaction Type | Catalyst | Key Transformation | Product Features |

| Asymmetric Aza-Michael-Michael Addition Cascade | Chiral bifunctional thiourea | Domino reaction of anilines and nitroolefin enoates | Polysubstituted 4-aminobenzopyrans |

| Enantioselective Intramolecular Stetter Reaction | Chiral N-heterocyclic carbene | Annulation of aldehydes and Michael acceptors | Enantiomerically enriched chroman-4-ones |

Process Optimization and Scalability Considerations for this compound Synthesis

Chemical process development focuses on creating a safe, reproducible, and economical manufacturing process. mt.com Key activities include:

Parameter Optimization: Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice are systematically varied to find the optimal conditions. nih.gov Lowering catalyst loading is a significant goal, as demonstrated in some N-heterocyclic carbene-catalyzed reactions that have been scaled to the gram level with catalyst loadings as low as 0.025 mol%. mdpi.com

Safety and Hazard Analysis: A thorough understanding of reaction thermodynamics is crucial. Potential exotherms must be identified and controlled to ensure the process is safe at scale. mt.com

Work-up and Purification: The isolation and purification of the final product must be efficient and scalable. Tedious purification methods like column chromatography are avoided in favor of crystallization or distillation where possible. nih.gov

Scalability of Reagents and Equipment: The availability and cost of starting materials, reagents, and catalysts at a large scale are critical considerations. The chosen synthetic route must be amenable to standard industrial equipment. researchgate.net

For a molecule like this compound, a potential scalable synthesis might involve a two-step process, such as the Michael addition of a phenol to an acrylonitrile followed by acid-catalyzed intramolecular cyclization, a method noted for its amenability to large-scale preparations. researchgate.net Ultimately, a successful scale-up requires a deep understanding of the chemical process to ensure consistent quality, yield, and safety. mt.com

Chemical Reactivity and Transformations of 8 Ethyl 3,4 Dihydro 2h 1 Benzopyran 4 One

Reactions of the Chromanone Ring System

The chromanone ring, characterized by a ketone at the C-4 position and a saturated heterocyclic ring, is the primary site for several fundamental reactions.

While classical nucleophilic substitution is not typical at the saturated carbons of the pyranone ring, the C-4 carbonyl group is a key electrophilic center for nucleophilic attack. This can lead to addition products or subsequent ring-opening transformations. The reaction of carbonyl-substituted dihydropyrans with various nucleophiles can result in 1,2-addition products or, if the adducts are unstable, may proceed to ring-opening. chim.it For instance, the reaction of similar heterocyclic ketones with powerful organometallic nucleophiles like Grignard or organolithium reagents involves nucleophilic attack on the carbonyl carbon. libretexts.orgyoutube.comlibretexts.org In some cases, particularly with N-nucleophiles like amines, this can lead to the opening of the heterocyclic ring. rsc.orgbeilstein-journals.org The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia, for example, is accompanied by the opening of the dihydropyran ring. chim.it

The carbonyl group and the aromatic ring of the benzopyranone structure can be selectively reduced under various conditions. Catalytic hydrogenation is a common method for these transformations. The hydrogenation of substituted 4-chromanones over a ruthenium catalyst can lead to perhydro alcohols as the major products, indicating reduction of both the ketone and the aromatic ring. Electron-donating substituents on the aromatic ring appear to minimize competing hydrogenolysis reactions.

Table 1: Catalytic Hydrogenation of Substituted 4-Chromanones

| Substrate | Catalyst | Conditions | Major Product |

|---|---|---|---|

| 6-Methyl-4-chromanone | Ruthenium | High pressure H₂, solvent | Perhydro alcohols |

| 6-Carbomethoxy-4-chromanone | Ruthenium | High pressure H₂, solvent | Perhydro alcohols |

Cycloaddition reactions such as the Diels-Alder, [2+2], and [3+2] are powerful methods for constructing cyclic systems. However, these reactions typically require a π-system to act as a dienophile or dipolarophile. rsc.orgyoutube.com The saturated heterocyclic ring of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-one lacks the necessary C2-C3 double bond to participate directly in these transformations.

These reactions are characteristic of the unsaturated counterpart, chromone (B188151) (1-benzopyran-4-one). In a normal demand Diels-Alder reaction, the chromone double bond can act as a dienophile, particularly when it has electron-withdrawing groups. youtube.comyoutube.com Furthermore, chromone derivatives are known to undergo [3+2] cycloadditions with various 1,3-dipoles and intramolecular [2π+2π] photocycloadditions, highlighting the reactivity of the unsaturated benzopyranone core.

Derivatization Strategies at the Ethyl Moiety

The ethyl group at the C-8 position is attached to a benzylic carbon, which is a site of enhanced reactivity. This allows for selective functionalization without altering the core heterocyclic structure.

A primary strategy for derivatization is the oxidation of the benzylic C-H bonds. nih.govmasterorganicchemistry.com The oxidation of alkylarenes is a fundamental transformation for preparing valuable intermediates. nih.gov Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic position. masterorganicchemistry.com For an ethyl group, this oxidation typically converts the benzylic methylene group into a carbonyl, yielding the corresponding ketone (an acetophenone derivative). This requires the benzylic carbon to have at least one attached hydrogen. libretexts.org More controlled oxidations can be achieved using various metal catalysts with oxidants like tert-butyl hydroperoxide (TBHP). nih.gov

Table 2: Representative Benzylic Oxidation Reactions

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| Ethylbenzene | KMnO₄, H₃O⁺, heat | Benzoic Acid | libretexts.org |

| Ethylbenzene | CuCl₂·2H₂O / TBHP | Acetophenone | nih.gov |

| 1-Ethyl-4-fluorobenzene | Pd(OAc)₂ / Oxone | 1-(4-Fluorophenyl)ethanone | rsc.org |

Functionalization of the Benzopyranone Core at Specific Positions

Functional groups can be introduced at various positions on the benzopyranone core through different chemical strategies.

C-2 and C-3 Positions: The C-3 position, being alpha to the C-4 carbonyl, is amenable to reactions via its enol or enolate form. A notable example is the bromination of 4-chromanone (B43037) at the C-3 position using copper(II) bromide in a refluxing mixture of ethyl acetate and chloroform. nih.govnih.govresearchgate.net This reaction provides a direct method for installing a functional handle on the heterocyclic ring. nih.govresearchgate.net Alpha-alkylation at the C-3 position is also a plausible transformation via enolate chemistry.

C-4 Position: The reactivity of the C-4 carbonyl group is discussed under nucleophilic substitution (3.1.1) and reduction reactions (3.1.2).

C-5, C-6, and C-7 Positions: The benzene (B151609) ring of the chromanone core can undergo electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regiochemical outcome is dictated by the directing effects of the existing substituents. In this compound, both the ether oxygen at position 1 and the ethyl group at position 8 are activating, ortho-, para-directing groups. wikipedia.orgmakingmolecules.com The ether oxygen is generally a stronger activating group. makingmolecules.com Therefore, electrophilic attack is predicted to occur preferentially at the C-7 and C-5 positions, which are ortho and para to the strongly activating oxygen atom. Standard electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. chim.it The substrate, this compound, is a saturated ketone (a chromanone) and lacks the requisite conjugated carbon-carbon double bond. Therefore, it cannot act as a Michael acceptor for conjugate addition reactions.

This type of reactivity is, however, a hallmark of the corresponding unsaturated system, 8-ethyl-4H-1-benzopyran-4-one (an 8-ethylchromone). In chromones, the C2-C3 double bond is conjugated with the C4-carbonyl group, making the C-2 position susceptible to nucleophilic attack in a 1,4-addition manner.

Table of Compounds

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The carbonyl group in this compound is a primary site for nucleophilic attack by organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reactions typically proceed via a 1,2-addition to the carbonyl group, leading to the formation of a tertiary alcohol. The outcome of the reaction can be influenced by the nature of the organometallic reagent, the solvent, and the reaction conditions.

In reactions involving Grignard reagents, the alkyl or aryl group of the reagent acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding tertiary alcohol. While specific examples for this compound are not detailed in the provided search results, the general transformation is a fundamental reaction of ketones.

For related thiochromones, the conjugate 1,4-addition of Grignard reagents can be favored, especially in the presence of copper salts as catalysts. mdpi.com This suggests that for this compound, which is an α,β-unsaturated ketone system, a similar 1,4-addition could potentially occur under specific catalytic conditions, leading to the addition of the organometallic reagent to the C-2 position. However, in the absence of such catalysts, 1,2-addition to the carbonyl is the more probable pathway for strong nucleophiles like Grignard reagents. libretexts.orglibretexts.org

The reaction of 4-substituted 2′-halogenoacetophenones with an excess of a Grignard reagent initially involves an attack at the carbonyl group. rsc.org This provides a model for the expected initial step of the reaction with this compound.

Table 1: Predicted Products from the Reaction of this compound with Various Grignard Reagents (via 1,2-Addition)

| Grignard Reagent (R-MgX) | Predicted Product (after acidic workup) |

| Methylmagnesium bromide (CH₃MgBr) | 8-Ethyl-3,4-dihydro-4-methyl-2H-1-benzopyran-4-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 4,8-Diethyl-3,4-dihydro-2H-1-benzopyran-4-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 8-Ethyl-3,4-dihydro-4-phenyl-2H-1-benzopyran-4-ol |

Ring Cleavage Reactions of Related Benzopyran Systems

Ring cleavage of the benzopyran system can occur under various conditions, often involving oxidative or reductive processes, or through the intermediacy of radical species. While specific ring cleavage reactions of this compound are not documented in the search results, insights can be gained from the behavior of analogous cyclic ketones and dihydropyran systems.

For instance, radical-mediated C-C bond cleavage has been reported for unstrained cycloketones, offering a potential pathway for the opening of the pyranone ring. researchgate.net In such a scenario, the generation of a radical at a suitable position could initiate a cascade leading to the cleavage of one of the C-C bonds within the heterocyclic ring.

Oxidative cleavage is another plausible transformation. The initial phase of oxidative treatment of alkyl-substituted aromatic compounds can lead to ring-cleavage products. nih.gov For this compound, oxidation could potentially proceed via the formation of a bicyclic peroxy intermediate, which then undergoes ring opening. nih.gov

Furthermore, studies on the synthesis of 3,4-dihydropyran-2-ones have shown that the lactone ring can undergo various functionalizations, including ring opening and contraction, highlighting the reactivity of the heterocyclic core under specific synthetic conditions. mdpi.com

Table 2: Potential Ring Cleavage Products of Benzopyran Systems under Different Conditions

| Reaction Condition | Potential Type of Ring Cleavage Product | Reference System |

| Radical-mediated C-C cleavage | Functionalized 3-coumaranones or indanones | Unstrained cycloketones researchgate.net |

| Oxidative treatment (e.g., with hydroxyl radicals) | Oxoenals and oxodials | Alkyl-substituted aromatic compounds nih.gov |

| Synthetic transformations | Ring-opened or contracted derivatives | 3,4-dihydropyran-2-ones mdpi.com |

Note: The products and conditions in this table are based on analogous systems and represent potential, rather than confirmed, reaction pathways for this compound.

Spectroscopic and Structural Characterization of 8 Ethyl 3,4 Dihydro 2h 1 Benzopyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-one, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR experiments.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The expected signals for this compound would be:

Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group at the C-8 position.

Methylene Protons: Two triplets corresponding to the protons at the C-2 and C-3 positions of the dihydropyranone ring.

Aromatic Protons: Signals in the aromatic region of the spectrum corresponding to the three protons on the benzene (B151609) ring. The substitution pattern would lead to a specific splitting pattern, likely a doublet, a triplet, and another doublet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | m |

| H-2 | ~ 4.5 | t |

| H-3 | ~ 2.8 | t |

| -CH₂- (ethyl) | ~ 2.7 | q |

Note: These are predicted values and actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. For this compound, a total of 11 distinct signals would be expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-4) | ~ 192 |

| Aromatic-C | 118 - 161 |

| C-2 | ~ 68 |

| C-3 | ~ 37 |

| -CH₂- (ethyl) | ~ 23 |

Note: These are predicted values and actual experimental values may vary.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals, advanced NMR techniques would be employed:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, for instance, between the H-2 and H-3 protons, and within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the placement of the ethyl group and the connectivity of the entire molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1680 - 1695 |

| C-O-C (Ether) | 1230 - 1270 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₁H₁₂O₂), the expected molecular weight is approximately 176.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 176.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While no specific LC-MS data for this compound is publicly available, this technique would be invaluable for its analysis. LC-MS would allow for the separation of the compound from any impurities, followed by its detection and mass analysis. This would confirm the molecular weight of the compound and could provide further structural information through fragmentation analysis in MS/MS experiments. Predicted mass-to-charge ratios for common adducts of the related compound, 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-amine, include [M+H]⁺ at m/z 178.12265 and [M+Na]⁺ at m/z 200.10459 uni.lu. Similar adducts would be expected for this compound.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry. waters.com This method is instrumental for verifying the molecular weight of synthesized compounds and assessing sample purity. The UPLC system utilizes columns packed with sub-2 µm particles, which allows for faster analysis times and superior chromatographic resolution compared to traditional HPLC. waters.comdshs-koeln.de

For this compound, a UPLC-MS analysis would provide a chromatogram indicating the retention time of the compound, which is characteristic under specific conditions (e.g., column type, mobile phase composition, and flow rate). The mass spectrometer coupled to the UPLC provides the mass-to-charge ratio (m/z) of the molecular ion. Given the molecular formula C₁₁H₁₂O₂, the expected exact mass is 176.0837 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.

While specific experimental data for this compound is not detailed in the available literature, a representative UPLC-MS analysis would aim to detect the protonated molecule, [M+H]⁺, and potentially other adducts such as [M+Na]⁺. The table below illustrates the kind of data expected from such an analysis.

Table 1: Representative UPLC-MS Data for this compound (Note: The values presented are theoretical and for illustrative purposes only, as specific experimental data was not found in the searched literature.)

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Exact Mass | 176.0837 |

| Observed Ion [M+H]⁺ | 177.0915 |

| Observed Ion [M+Na]⁺ | 199.0734 |

| Retention Time (tR) | Dependent on specific UPLC conditions |

The mass spectrometer can also be operated in tandem MS (MS/MS) mode to induce fragmentation of the molecular ion, providing structural information that helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, confirming the molecular structure and revealing intermolecular interactions in the solid state. The process requires a single, high-quality crystal of the compound of interest.

For this compound, a successful single-crystal X-ray diffraction study would confirm the planar benzopyran ring system fused to the dihydropyranone ring, which would likely adopt a conformation such as a half-chair. The analysis would also precisely locate the ethyl group at the C8 position and the ketone at the C4 position.

Although a published crystal structure for this specific compound was not located in the searched scientific literature, the results of such an analysis are typically presented in a crystallographic information file (CIF). The data includes unit cell parameters, space group, and atomic coordinates. An example of the crystallographic data that would be obtained is shown in the hypothetical table below.

Table 2: Representative Crystallographic Data for this compound (Note: This data is representative of a typical small organic molecule and is for illustrative purposes only.)

| Parameter | Example Value |

| Chemical Formula | C₁₁H₁₂O₂ |

| Formula Weight | 176.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.9 Å, c = 17.2 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 850 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.37 g/cm³ |

| R-factor | < 0.05 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure and the presence of chromophores. Chromophores are parts of a molecule that absorb light, typically those with π-electron systems. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characterized by the wavelength of maximum absorbance (λmax).

The structure of this compound contains a substituted benzoyl system, which acts as the primary chromophore. This system consists of an aromatic ring conjugated with a carbonyl group. This conjugation is expected to result in characteristic absorption bands in the UV region. Typically, aromatic ketones exhibit two main absorption bands: a strong intensity band around 240-280 nm corresponding to a π → π* transition and a weaker intensity band at a longer wavelength (around 300-330 nm) due to an n → π* transition of the carbonyl group.

Specific experimental λmax values for this compound are not available in the reviewed literature. The table below presents expected absorption maxima based on the known behavior of similar chromanone structures.

Table 3: Expected UV-Vis Absorption Data for this compound in Methanol (Note: These values are estimations based on typical chromanone spectra and are for illustrative purposes.)

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~255 | High (~10,000) |

| n → π | ~320 | Low (~100-500) |

Chromatographic Purification and Analysis (HPLC, Column Chromatography)

Chromatographic techniques are essential for the purification and analysis of organic compounds. For this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are vital methods.

Column Chromatography: This is the primary technique for purifying the crude product after synthesis. The compound is separated from byproducts and unreacted starting materials on a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The polarity of the eluent is optimized to achieve good separation. Given the ketone and ether functionalities, this compound is expected to be a compound of moderate polarity.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative purposes. Analytically, it is used to determine the purity of the purified compound with high precision. A C18 reversed-phase column is commonly used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The retention time and peak purity can be assessed using a UV detector set to one of the compound's absorption maxima (e.g., ~255 nm).

While specific purification protocols for this exact compound are not detailed in the searched literature, a general procedure would involve flash column chromatography on silica gel with a gradient elution system, followed by an HPLC purity check.

Table 4: Representative Chromatographic Conditions (Note: These conditions are typical for chromanone purification and analysis and are for illustrative purposes only.)

| Technique | Stationary Phase | Mobile Phase | Purpose |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20) | Primary purification of crude product |

| Analytical HPLC | C18 silica (5 µm) | Acetonitrile/Water gradient | Purity assessment and analysis |

While computational studies, including Density Functional Theory (DFT) analysis, have been conducted on various related benzopyran derivatives and other heterocyclic compounds, the specific data for this compound, as outlined in the requested article structure, could not be located. The search for optimized molecular geometries, vibrational frequencies, electronic structure analysis (HOMO-LUMO), theoretical NMR chemical shifts, and quantum chemical parameters for this particular compound did not yield any specific results.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate data and detailed research findings at this time.

Theoretical and Computational Chemistry Studies of 8 Ethyl 3,4 Dihydro 2h 1 Benzopyran 4 One

Quantum Chemical Parameters for Reactivity Prediction

Atomic Electrostatic Potentials and Fukui Indices

Theoretical calculations of atomic electrostatic potentials and Fukui indices are instrumental in understanding the reactive behavior of a molecule.

Atomic Electrostatic Potentials (AEP) are used to predict how a molecule will interact with other charged species. By calculating the molecular electrostatic potential (MEP), one can identify the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. This information is crucial for predicting sites susceptible to electrophilic and nucleophilic attack. For 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-one , it would be expected that the oxygen atom of the carbonyl group would exhibit a significant negative electrostatic potential, marking it as a likely site for interaction with electrophiles.

Fukui Indices are derived from conceptual density functional theory (DFT) and are used to predict the local reactivity of different atomic sites within a molecule. These indices quantify the change in electron density at a specific point in the molecule when the total number of electrons is altered. There are three main types of Fukui functions, which describe the reactivity towards an electrophile, a nucleophile, or a radical. For the target molecule, these indices would pinpoint which of the carbon and oxygen atoms are most likely to participate in different types of chemical reactions.

A representative data table for such findings, were they available, would resemble the following:

| Atom Site | Atomic Charge (e) | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack | Fukui Index (f0) for Radical Attack |

| O1 | - | - | - | - |

| C2 | - | - | - | - |

| C3 | - | - | - | - |

| C4 | - | - | - | - |

| ... | - | - | - | - |

| Hypothetical data for illustrative purposes only. |

Intermolecular and Intramolecular Interaction Analysis (e.g., Hydrogen Bonding)

The analysis of intermolecular and intramolecular interactions is key to understanding the physical properties and biological activity of a compound. These non-covalent interactions, although weaker than covalent bonds, play a critical role in determining the three-dimensional structure of molecules and their aggregation in condensed phases. wikipedia.org

For This compound , intramolecular interactions would likely be limited due to the absence of functional groups capable of forming strong hydrogen bonds within the molecule itself. However, in the presence of suitable solvents or biological macromolecules, the carbonyl oxygen would be a primary site for intermolecular hydrogen bonding. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) analysis would be employed to characterize and quantify these interactions.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These methods are particularly valuable in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. amazonaws.comresearchgate.net

In the context of This compound , docking studies would require a specific biological target. For instance, if this compound were being investigated as an inhibitor of a particular enzyme, it would be docked into the active site of that enzyme. The results would provide insights into the binding energy, the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex. wikipedia.org This information is crucial for understanding its potential biological activity and for guiding the design of more potent analogs. acs.org

Predicted Collision Cross Sections

The collision cross section (CCS) is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). ub.edunih.gov It provides information about the size and shape of an ion. researchgate.net Predicted CCS values can be calculated using various computational methods and are valuable for the identification of unknown compounds in complex mixtures by providing an additional data point to complement mass-to-charge ratio and retention time. nih.gov

For This compound , a predicted CCS value would be a useful analytical parameter. This value would be calculated for different ion types, such as the protonated molecule [M+H]+ or sodium adduct [M+Na]+. Having a library of predicted CCS values for various compounds aids in their tentative identification in high-throughput screening and metabolomics studies. researchgate.net

A hypothetical data table for predicted CCS values would be structured as follows:

| Ion Type | Adduct | Predicted CCS (Å2) |

| [M+H]+ | Proton | - |

| [M+Na]+ | Sodium | - |

| [M+K]+ | Potassium | - |

| Hypothetical data for illustrative purposes only. |

Biological Activity and Molecular Mechanisms of 8 Ethyl 3,4 Dihydro 2h 1 Benzopyran 4 One and Its Derivatives Non Clinical Research Focus

Antiproliferative and Anticancer Activity Mechanisms

Extensive research into the broader class of benzopyran-4-one and chroman-4-one scaffolds has revealed significant potential for antiproliferative and anticancer activities. nih.govnih.gov However, specific studies detailing the biological effects of 8-ethyl-3,4-dihydro-2H-1-benzopyran-4-one are not available in the current body of scientific literature. The following sections outline the established methodologies and areas of investigation for related compounds, which would be applicable to future research on the title compound.

Cytotoxic Effects on Cancer Cell Lines (e.g., MDA-MB-231 Breast Cancer Cells)

The evaluation of cytotoxic effects against various cancer cell lines is a fundamental step in anticancer drug discovery. For chroman-4-one derivatives, this often involves assays to determine the concentration of the compound required to inhibit cell growth by 50% (IC50). While numerous studies have demonstrated the cytotoxicity of various substituted chroman-4-ones against cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), specific data on the effect of this compound on MDA-MB-231 triple-negative breast cancer cells is not presently documented. acs.orgresearchgate.net Research on related 3-benzylidene-4-chromanones has shown activity against MDA-MB-231 cells, suggesting that the core scaffold has the potential for such effects. researchgate.net

Antiproliferative Activity Assessment

Assessment of antiproliferative activity determines a compound's ability to inhibit the growth and division of cancer cells. This is a key characteristic of potential anticancer agents. Studies on various chroman-4-one derivatives have confirmed their antiproliferative properties. nih.govacs.org For instance, certain novel chroman-4-one and chromone-based compounds have demonstrated antiproliferative effects that correlate with their inhibitory activity against specific enzymes involved in cell cycle regulation. acs.org However, specific assessments of the antiproliferative activity of this compound have not been reported.

Investigation of Specific Cancer-Related Pathways

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial. This involves investigating its impact on specific cancer-related signaling pathways. For the broader class of chroman-4-ones, research has pointed towards mechanisms such as the induction of apoptosis (programmed cell death). researchgate.netnih.gov For example, certain 3-methylidenechroman-4-ones have been shown to induce apoptosis in leukemia cells through the extrinsic pathway. nih.gov Investigations into the specific cancer-related pathways affected by this compound are necessary to elucidate its potential as a therapeutic agent.

Enzyme and Receptor Interaction Studies

The biological activity of a compound is often dictated by its interactions with specific enzymes and receptors. While direct studies on this compound are lacking, research on related structures provides insights into potential targets.

Protein Kinase Inhibition (e.g., Src Kinase, Phosphatidylinositol 3-Kinase (PI3K))

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. While there is no specific data on this compound, other chromen-4-one derivatives have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK). nih.govnih.gov The general chromone (B188151) scaffold has also been explored for the development of inhibitors for other kinases, such as Rho kinase (ROCK). Given the structural similarities, it is plausible that this compound could exhibit activity against certain protein kinases, but this requires experimental validation.

Serotonergic Receptor Interactions (e.g., 5-HT1A, 5-HT7 Receptors)

Serotonergic receptors are involved in a wide range of physiological and pathological processes. Certain chroman derivatives have been investigated for their interaction with these receptors. Specifically, a series of N-[2-[(substituted chroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamines demonstrated high affinity for the 5-HT1A receptor, acting as antagonists. acs.orgnih.gov The core chroman structure appears to be a viable scaffold for targeting this receptor. However, no studies have specifically examined the interaction of this compound with either 5-HT1A or 5-HT7 receptors.

Sigma Receptor Affinity (e.g., σ1 Subtype)

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum. nih.govnih.gov They are considered valuable drug targets for a range of conditions, including neuropsychiatric disorders, pain, and cancer, due to their role in modulating neurotransmitter release, ion channel function, and intracellular calcium signaling. nih.govnih.govsigmaaldrich.com

The affinity for sigma receptors is a key characteristic of many pharmacologically active molecules. High-affinity binding often requires specific structural features, such as a protonated nitrogen atom, which acts as a key pharmacophore element for the σ1 receptor. sigmaaldrich.com Research into spirocyclic mdpi.combenzopyran derivatives has identified compounds with significant σ1 receptor affinity. nih.gov For instance, a series of spiro[ mdpi.combenzopyran-1,1′-cyclohexan]-3′-amines were synthesized to evaluate the structural requirements for high affinity. Within this series, the secondary amine cis-4b, which features a cyclohexylmethyl group, demonstrated the highest affinity for the σ1 receptor with a Kᵢ value of 5.4 nM. nih.gov Methylation of this compound to the tertiary amine cis-5b resulted in a slight decrease in affinity (Kᵢ = 15 nM). nih.gov These findings highlight the specific structural nuances that govern the interaction between benzopyran-related structures and the σ1 receptor.

Table 1: Sigma-1 (σ1) Receptor Affinity of Spirocyclic Benzopyran Derivatives

| Compound | Chemical Moiety | Affinity (Kᵢ) |

|---|---|---|

| cis-4b | Cyclohexylmethyl (Secondary Amine) | 5.4 nM |

| cis-5b | Cyclohexylmethyl (Tertiary Amine) | 15 nM |

| cis-4a | Benzyl (Secondary Amine) | Low Affinity |

| cis-5a | Benzyl (Tertiary Amine) | Low Affinity |

TNF-α Production Inhibition

Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade. mdpi.comnih.gov Its dysregulation is linked to numerous inflammatory and autoimmune diseases, making it a critical therapeutic target. nih.govnih.gov The inhibition of TNF-α production or activity is a key mechanism for controlling inflammation. mdpi.com

Benzopyran derivatives have been investigated for their potential to block the production of TNF-α. researchgate.net The structural features of the benzopyran moiety, including methoxy (B1213986) groups and the pyran ring, are thought to contribute to this inhibitory activity. researchgate.net While specific data on this compound is limited, related structures have shown promise. For example, the chroman-containing compound benpyrine (B8144530) was identified through virtual screening and demonstrated the ability to bind directly to TNF-α, block its signaling, and attenuate inflammation in preclinical models. nih.gov The search for small-molecule inhibitors of TNF-α is an active area of research, with the goal of developing orally active alternatives to current biologic therapies. nih.govfrontiersin.org

5-Lipoxygenase Inhibition

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govthieme-connect.de Leukotrienes are involved in the pathophysiology of various inflammatory conditions, including asthma and allergic rhinitis. thieme-connect.de Consequently, inhibitors of 5-LOX are sought after as potential anti-inflammatory agents. nih.govresearchgate.netresearchgate.net

Various heterocyclic compounds, including derivatives of benzopyran and related structures, have been evaluated for their 5-LOX inhibitory activity. nih.govnih.gov For example, a series of benzoxazole (B165842) derivatives were synthesized and showed inhibition of leukotriene C4 (LTC4) formation with IC₅₀ values ranging from 0.12 to 23.88 μM. nih.gov Similarly, substituted 1,4-dihydronaphthoquinones and benzofurans were found to be active in vitro inhibitors of LTC4/D4 production, with potencies (IC₅₀) ranging from 0.2 to 85 μM. nih.gov Natural compounds like certain coumarins and flavonoids have also been shown to effectively inhibit this enzyme. thieme-connect.deresearchgate.net This body of research suggests that the benzopyran scaffold could be a valuable template for designing novel 5-LOX inhibitors.

Anti-inflammatory and Antimicrobial Properties

The benzopyran framework is a common feature in compounds exhibiting both anti-inflammatory and antimicrobial activities. psu.eduderpharmachemica.com

Anti-inflammatory Properties: Benzopyran derivatives have demonstrated significant anti-inflammatory effects in various non-clinical models. psu.eduderpharmachemica.com Some 1H-2-benzopyran-1-one derivatives have been shown to possess anti-inflammatory activity. nih.gov In one study, a series of 3-benzylidene benzopyran-4-one carboxylic acid derivatives were synthesized, with four compounds proving to be more potent than reference drugs like acetylsalicylic acid and ketoprofen (B1673614) in anti-inflammatory and analgesic tests. nih.gov The anti-inflammatory actions of these compounds are often linked to mechanisms such as the inhibition of pro-inflammatory cytokines like TNF-α and enzymes like 5-lipoxygenase. researchgate.net

Antimicrobial Properties: The benzopyran nucleus is also associated with a broad range of antimicrobial activities, including antibacterial and antifungal effects. psu.eduijbpas.com Synthesized benzopyran derivatives have been screened against various pathogens. psu.edu In one study, most of the tested pyrimidochromene compounds, derived from a benzopyran core, revealed antibacterial and antifungal properties when compared against standard antibiotics. psu.edu Another study found that all tested compounds derived from 2-chlororesorcinol (B1584398) inhibited the growth of several bacterial strains and were active against Candida albicans. psu.edu

Anti-allergic and Anti-histaminic Effects

Allergic reactions are mediated by the release of histamine (B1213489) and other inflammatory substances from mast cells. nih.govyoutube.com Antihistamines counteract these effects primarily by acting as inverse agonists at the histamine H1 receptor, stabilizing it in an inactive state. youtube.comnih.gov

Inhibition of Lipid Peroxidation and Platelet Aggregation

Inhibition of Lipid Peroxidation: Lipid peroxidation is a process of oxidative degradation of lipids, leading to cellular damage. Antioxidants that can inhibit this process are of significant interest. Coumarins (1-benzopyran-2-ones), which are structurally related to the benzopyran-4-one core, have been studied for their ability to inhibit lipid peroxidation. researchgate.net For example, Herniarin (7-Methoxy-2H-1-benzopyran-2-one) has been investigated for its antioxidant activities. researchgate.net The capacity of these compounds to protect membranes from free radical attack is a key aspect of their potential pharmacological profile. nih.gov

Inhibition of Platelet Aggregation: Benzopyran derivatives have also been identified as inhibitors of platelet aggregation, a key process in thrombosis. ijbpas.comnih.gov Several studies have reported on synthetic benzopyran derivatives with potent antiplatelet activity. Some N,N-disubstituted 4-amino-2H-1-benzopyran-2-ones demonstrated platelet anti-aggregating activity in vitro that was superior or comparable to that of acetylsalicylic acid. documentsdelivered.com Similarly, certain 2H-pyrano[3,2-d]-1-benzoxepin derivatives showed platelet anti-aggregating activity slightly superior to acetylsalicylic acid. nih.gov Furthermore, a study on 3-benzylidene benzopyran-4-one derivatives identified several compounds as promising anti-clotting agents based on their inhibition of ADP-induced platelet aggregation in rats. nih.gov

Table 2: Platelet Aggregation Inhibitory Activity of Benzopyran Derivatives

| Compound Class | Observed Activity | Reference Compound |

|---|---|---|

| 4-amino-2H-1-benzopyran-2-ones | Superior or comparable to reference | Acetylsalicylic acid |

| 2H-pyrano[3,2-d]-1-benzoxepin derivatives | Slightly superior to reference | Acetylsalicylic acid |

| 3-benzylidene benzopyran-4-one derivatives | Promising anti-clotting agents | N/A |

Other Pharmacological Activities of Benzopyran Derivatives (e.g., Antihypertensive, Antidiabetic, Antiviral, Analgesic, Vasodilatory)

The versatile benzopyran scaffold has been associated with a multitude of other pharmacological activities beyond those previously detailed. psu.eduijbpas.commdpi.com

Non-clinical studies have identified benzopyran derivatives with:

Antihypertensive and Vasodilatory Activity: The benzopyran ring is a core component of potassium channel activators, which have antihypertensive effects. mdpi.com

Antidiabetic Activity: The benzopyran-4-one skeleton has been used as a template for designing compounds with potential antidiabetic properties. mdpi.com

Antiviral Activity: Certain natural products containing the 4H-1-benzopyran-4-one ring system have demonstrated antiviral activities. derpharmachemica.com The broader class of benzopyran derivatives has also been explored for anti-HIV activity. psu.eduijbpas.com

Analgesic Activity: Derivatives of benzopyran have been reported to possess analgesic properties. psu.edunih.gov For instance, several 3-benzylidene benzopyran-4-one derivatives were found to be more potent than reference compounds in analgesic tests. nih.gov

This wide range of biological activities underscores the significance of the benzopyran structure as a foundational element in the development of new therapeutic agents for various conditions. psu.eduijbpas.comderpharmachemica.com

Cellular Assays and In Vitro Evaluation Methodologies

No information is available in the scientific literature regarding the specific cellular assays or in vitro evaluation methodologies that have been used to assess the biological activity of this compound.

Potential for Interaction with Biological Targets (e.g., enzymes, receptors, DNA)

There is no published research detailing the potential for this compound to interact with biological targets such as enzymes, receptors, or DNA.

Structure Activity Relationship Sar Studies of 8 Ethyl 3,4 Dihydro 2h 1 Benzopyran 4 One Derivatives

Impact of the 8-Ethyl Moiety on Biological Activity and Selectivity

While extensive research exists for the broader class of chromanones, specific structure-activity relationship studies focusing exclusively on the impact of an 8-ethyl group are not widely detailed in the available literature. However, the influence of substituents at the C-8 position of the chromanone ring has been investigated, providing valuable insights into the potential role of an ethyl group at this position.

Studies on SIRT2 inhibitors have shown that substitutions on the benzene (B151609) ring (A-ring) are crucial for activity. For instance, placing larger, electron-withdrawing groups at the 6- and 8-positions is favorable for inhibitory potency. acs.orgnih.gov Derivatives featuring 8-bromo and 6-chloro or 6,8-dibromo substitutions have demonstrated potent and selective SIRT2 inhibition, with IC50 values in the low micromolar range. nih.gov This suggests that the electronic properties and steric bulk at the C-8 position can significantly modulate interactions with biological targets.

Furthermore, the regiochemistry of reactions on the A-ring can be influenced by steric factors. In the case of electrophilic attack on a 5,7-dihydroxychroman-4-one, substitution occurred selectively at the C-8 position over the C-6 position, suggesting that steric hindrance plays a key role in directing substitution patterns, which in turn defines the final biological activity. mdpi.com An ethyl group at C-8, being a small, lipophilic, and electron-donating alkyl group, would be expected to influence the molecule's properties, such as its lipophilicity and steric profile, thereby affecting its binding affinity and selectivity for specific targets. However, without direct comparative studies, the precise contribution of the 8-ethyl moiety remains an area for further investigation.

Influence of Substitutions at the Chromanone Ring on Activity Profiles

The biological activity of chromanone derivatives is profoundly affected by the nature and position of substituents on the heterocyclic (C-ring) and benzene (A-ring) portions of the scaffold.

Position C-2: The C-2 position is a common site for modification, and substitutions here significantly impact activity. In the context of antibacterial agents, the length of 2-alkyl chains plays a critical role. 5,7-dihydroxy-4-chromanones with longer aliphatic alkyl chains (six to nine carbons) showed better activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to shorter chain derivatives. nih.govacs.org For SIRT2 inhibition, an optimal alkyl chain length of three to five carbons at the C-2 position was identified as crucial for high potency, with the n-pentyl group being most effective. acs.orgnih.gov Branching the alkyl chain or introducing bulky groups, such as phenyl or indole, directly at this position was found to decrease inhibitory activity, indicating a space limitation within the target's binding site. acs.org

Position C-3: This position is frequently utilized to introduce diverse functionalities. nih.gov 3-Substituted benzopyran-4-one derivatives have been identified as potential anticancer agents. nih.gov For instance, attaching heterocyclic moieties like imidazolidinone, thiazoles, or 4-morpholinothieno[3,2-d]pyrimidine via a linker at C-3 has yielded compounds with selective cytotoxicity against cancer cell lines. nih.gov The development of 3-(substituted amino)chromone derivatives has also led to promising candidates with antitumor activity. researchgate.net

Position C-4: The carbonyl group at the C-4 position is an essential feature for the biological activity of many chromanone derivatives. Studies on SIRT2 inhibitors revealed that any modification of this carbonyl group, such as reduction to a hydroxyl group or its complete removal, results in a significant loss of inhibitory activity. acs.orgnih.gov Similarly, for antituberculosis activity, while reduced 4-chromanol (B72512) variants showed more potency than their corresponding 4-chromanones, the presence of a hydrogen bond donor/acceptor functionality at the C-4 position (e.g., =O, -OH, =NOH) was identified as a key pharmacophoric element for antibacterial effects. nih.govacs.org

Position C-7: Substitutions at the C-7 position, typically with hydroxyl or methoxy (B1213986) groups, are vital for various biological activities. Phenolic hydroxy groups at the 5- and 7-positions have been found to be essential for the antibacterial activity of 4-chromanone (B43037) scaffolds. nih.govacs.org In the realm of anticancer research, 7-methoxy benzopyran-4-one derivatives have been reported to be cytotoxic in several cancer cell lines. nih.gov Furthermore, studies on synthetic flavones designed as aromatase inhibitors showed that a 7-hydroxyl group was a common feature among compounds exhibiting good anticancer activity against the MCF-7 breast cancer cell line. derpharmachemica.com

Exploration of Different Substituent Types

The chemical diversity of substituents attached to the benzopyranone core allows for the fine-tuning of its pharmacological properties.

Amino Groups: The introduction of amino functionalities has been a successful strategy, particularly in the development of anticancer agents. A series of 3-(substituted amino)chromone derivatives showed significant antitumor activity against colon and liver cancer cell lines. researchgate.net Docking studies and biological assays of 7-hydroxyl-4H-1-benzopyran-4-one derivatives revealed that compounds with aliphatic amino substitutions exhibited more potent anticancer activity compared to those with aromatic amino substitutions. derpharmachemica.com

Methoxy Groups: Methoxy groups are prevalent substituents in bioactive benzopyranones. Their placement on the benzene ring can significantly influence activity. For example, 7-methoxy substitution is a feature of derivatives reported to have cytotoxic effects against multiple cancer cell lines. nih.gov In the design of benzopyran-4-one-isoxazole hybrids, methoxy groups were introduced at positions 5, 6, and 7 to study their effect on antiproliferative activity. nih.gov

Bromo Groups: Halogenation, particularly with bromine, is a key strategy for enhancing biological potency. In the development of SIRT2 inhibitors, introducing electron-withdrawing bromo groups at the C-6 and C-8 positions led to the most potent compounds, with a 6,8-dibromo-2-pentylchroman-4-one derivative showing an IC50 of 1.5 μM. nih.gov

Alkyl Groups: As discussed for the C-2 position, the nature of alkyl substituents is a critical determinant of activity. For antibacterial 5,7-dihydroxy-4-chromanones, potency increases with the length of the C-2 alkyl chain. nih.govacs.org Conversely, for SIRT2 inhibition, a specific chain length (n-pentyl) is optimal, and branching is detrimental, highlighting the importance of matching the substituent's lipophilicity and steric profile to the specific target. acs.org

Heterocyclic Groups: Attaching various heterocyclic rings to the benzopyranone scaffold has proven to be a powerful approach for creating novel therapeutic agents. nih.gov

Isoxazole (B147169): Hybrid molecules linking an isoxazole moiety to the C-3 position of the benzopyranone core have shown significant and selective antiproliferative activity against a panel of cancer cell lines. mdpi.comnih.govchapman.edu

Thiazole & Pyrimidine: Derivatives bearing methylamino-4-substituted-1,3-thiazoles and 4-morpholinothieno[3,2-d]pyrimidine at C-3 are noted for their potential as anticancer agents. nih.gov

Pyrazole & Imidazole: Pyrazole- and imidazole-linked benzopyran-4-one derivatives have been synthesized and shown to possess significant anti-inflammatory activity. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of the chromanone scaffold.

| Position | Substituent Type | Example(s) | Observed Biological Activity | Reference(s) |

| C-2 | Alkyl (long chain) | n-hexyl, n-heptyl | Enhanced antibacterial activity | nih.gov, acs.org |

| C-2 | Alkyl (mid-length) | n-propyl, n-pentyl | Potent SIRT2 inhibition | acs.org, nih.gov |

| C-3 | Heterocyclic | Isoxazole, Thiazole | Anticancer, Antiproliferative | mdpi.com, nih.gov |

| C-3 | Amino | Substituted arylamine | Antitumor | researchgate.net |

| C-4 | Carbonyl (=O) | (unmodified) | Essential for SIRT2 inhibition | acs.org, nih.gov |